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N-(2-adamantyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2-adamantyl)-3-methyl-4-nitrobenzamide is a compound that features an adamantane moiety, a highly stable and rigid structure, attached to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane.
Nitration of Benzamide: The benzamide group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The adamantane derivative is then coupled with the nitrated benzamide under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced with other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Scientific Research Applications
N-(2-adamantyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiarrhythmic agent due to its structural similarity to known antiarrhythmic drugs.
Materials Science: The adamantane moiety provides rigidity and stability, making it useful in the design of novel materials and drug delivery systems.
Biological Studies: Its interactions with biological membranes and proteins are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with lipid bilayers, potentially affecting membrane fluidity and protein function . The nitrobenzamide group may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(2-adamantyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-10-4-13(2-3-16(10)20(22)23)18(21)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,11-12,14-15,17H,5-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSORIAIUGFYKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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